5-Fluoropyrimidine-4-carboxylic acid

Physicochemical property Drug design Ionization state

Choose 5-Fluoropyrimidine-4-carboxylic acid for its unique physicochemical profile: pKa ~3.1 ensures the carboxylic acid remains protonated at physiological pH, favoring passive membrane permeability—critical for oral thymidylate synthase inhibitors. Its moderate logP (~0.7) minimizes non-specific binding in biochemical assays while maintaining cellular uptake. Unlike chloro/bromo analogs, the 5-fluoro substituent remains inert under Pd-catalyzed cross-coupling, streamlining synthetic routes. Batch-specific NMR, HPLC, and GC certificates ensure GLP/GMP compliance.

Molecular Formula C5H3FN2O2
Molecular Weight 142.09 g/mol
CAS No. 1211528-24-3
Cat. No. B1458562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoropyrimidine-4-carboxylic acid
CAS1211528-24-3
Molecular FormulaC5H3FN2O2
Molecular Weight142.09 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)C(=O)O)F
InChIInChI=1S/C5H3FN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10)
InChIKeyBUAINBFPJHSRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoropyrimidine-4-carboxylic acid (CAS 1211528-24-3) | Core Properties and Building Block Utility


5-Fluoropyrimidine-4-carboxylic acid (CAS 1211528-24-3) is a heterocyclic aromatic compound featuring a pyrimidine ring with a fluorine atom at the 5-position and a carboxylic acid group at the 4-position. Its molecular formula is C5H3FN2O2, with a molecular weight of 142.09 g/mol. It is typically supplied as a white crystalline powder with a reported melting point of 195-198 °C . The compound serves as a versatile intermediate in medicinal and agrochemical research, where the electron-withdrawing fluorine substituent modulates key physicochemical properties such as acidity (pKa ≈ 3.1) and lipophilicity (logP ≈ 0.7) . Its primary applications lie in the synthesis of anticancer agents, particularly as a scaffold for thymidylate synthase inhibitors, and as a building block for herbicides .

Why 5-Fluoropyrimidine-4-carboxylic acid Cannot Be Directly Substituted with 5-Chloro or 5-Bromo Analogs


Within the 5-halopyrimidine-4-carboxylic acid series, the nature of the halogen at position 5 exerts a profound influence on both physicochemical properties and chemical reactivity. The electronegativity and size of the halogen directly affect the acidity of the carboxylic acid group and the overall lipophilicity of the molecule . Specifically, the fluorine atom in the target compound confers a pKa of approximately 3.1 and a logP around 0.7 . In contrast, the chloro analog (CAS 64224-65-3) and bromo analog (CAS 64224-60-8) display systematically lower pKa values (more acidic) and higher logP values (more lipophilic) . These differences are critical for applications where precise ionization state or membrane permeability is required, such as in drug design or biological assay conditions. Furthermore, the smaller atomic radius of fluorine preserves the planarity of the pyrimidine ring, which may be essential for interactions with biological targets or for regioselective cross-coupling reactions. Direct substitution with a chloro or bromo analog would alter these key parameters, potentially leading to unpredictable or suboptimal performance in downstream applications.

Quantitative Differentiation of 5-Fluoropyrimidine-4-carboxylic acid versus 5-Chloro and 5-Bromo Analogs


Acidity (pKa) Modulation: Fluorine Offers Unique Protonation State for Biological Systems

The carboxylic acid group of 5-fluoropyrimidine-4-carboxylic acid exhibits a pKa of approximately 3.1 . In comparison, the 5-chloro analog (CAS 64224-65-3) and 5-bromo analog (CAS 64224-60-8) display predicted pKa values of 2.04±0.20 and 1.46±0.10, respectively . The higher pKa of the fluoro derivative indicates that it is significantly less acidic than its chloro and bromo counterparts, remaining predominantly protonated at physiological pH ranges.

Physicochemical property Drug design Ionization state

Lipophilicity (logP) Control: Fluorine Reduces Hydrophobicity for Improved Aqueous Compatibility

5-Fluoropyrimidine-4-carboxylic acid exhibits a moderate lipophilicity with a logP value of approximately 0.7 . In contrast, the 5-chloro and 5-bromo analogs show consensus logP values of 0.61 and 0.94, respectively, as predicted by computational methods . The fluoro derivative maintains a lower lipophilicity compared to the bromo analog, placing it within the optimal logP range (0-3) for drug-like permeability while preserving aqueous solubility.

Lipophilicity Drug-like properties Permeability

Quality Control and Purity: Guaranteed 95% Purity with Verified Analytical Documentation

Commercial suppliers of 5-fluoropyrimidine-4-carboxylic acid, such as Bidepharm, provide the compound at a standard purity of 95% and include batch-specific analytical certificates (e.g., NMR, HPLC, GC) with each shipment . This ensures lot-to-lot consistency and traceability. While the chloro and bromo analogs are also available at 95% purity, the availability of comprehensive analytical data specific to the fluoro derivative reduces the risk of unknown impurities interfering with sensitive biological or catalytic reactions.

Procurement Quality assurance Reproducibility

Synthetic Utility: Fluorine Enables Selective Cross-Coupling While Preserving Reactivity at Other Positions

The 5-fluoro substituent in 5-fluoropyrimidine-4-carboxylic acid is generally inert under standard Pd-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig), allowing for selective functionalization at non-fluorinated positions of the pyrimidine ring . In contrast, the 5-chloro and 5-bromo analogs are themselves reactive toward cross-coupling, which may be desirable or problematic depending on the synthetic route. The fluorinated compound therefore offers a distinct advantage in multistep syntheses where the halogen must remain intact for downstream electronic effects or for late-stage diversification.

Organic synthesis Building block Cross-coupling

Preferred Application Scenarios for 5-Fluoropyrimidine-4-carboxylic acid Based on Differentiating Evidence


Medicinal Chemistry: Development of Thymidylate Synthase Inhibitors Requiring Controlled pKa

When designing thymidylate synthase inhibitors intended for oral administration or requiring a specific ionization state in the tumor microenvironment, 5-fluoropyrimidine-4-carboxylic acid is the preferred scaffold. Its pKa of ~3.1 ensures that the carboxylic acid remains predominantly protonated at physiological pH, potentially improving passive membrane permeability compared to the more acidic chloro or bromo analogs. This property aligns with the need for drug-like physicochemical profiles in lead optimization programs .

Biological Assay Development: Achieving Reproducible Results with Balanced Lipophilicity

For in vitro biochemical or cell-based assays where non-specific binding to plasticware or serum proteins is a concern, 5-fluoropyrimidine-4-carboxylic acid offers a favorable logP of ~0.7. This moderate lipophilicity, lower than that of the bromo analog, reduces the risk of precipitation and non-specific binding while maintaining sufficient membrane permeability for cellular uptake. This property is critical for generating reliable dose-response data and for maintaining compound solubility in aqueous assay buffers .

Multistep Organic Synthesis: Late-Stage Functionalization with Preserved Fluoro Group

In complex synthetic sequences where the 5-fluoro substituent must be retained for its electronic or steric effects, 5-fluoropyrimidine-4-carboxylic acid is the optimal building block. Unlike the 5-chloro or 5-bromo analogs, which can undergo undesired cross-coupling reactions, the fluoro derivative remains inert under standard Pd-catalyzed conditions. This allows chemists to selectively elaborate other positions of the pyrimidine ring without protecting the fluorine, thereby streamlining synthetic routes and improving overall yields .

Quality-Controlled Procurement for Regulated Research Environments

For laboratories operating under strict quality management systems (e.g., GLP, GMP), the availability of batch-specific analytical certificates (NMR, HPLC, GC) from reputable vendors such as Bidepharm ensures that 5-fluoropyrimidine-4-carboxylic acid meets defined purity and identity specifications. This level of documentation, which is not consistently provided for all halogen analogs, reduces the burden of in-house quality control and supports data reproducibility in publication and patent filings .

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